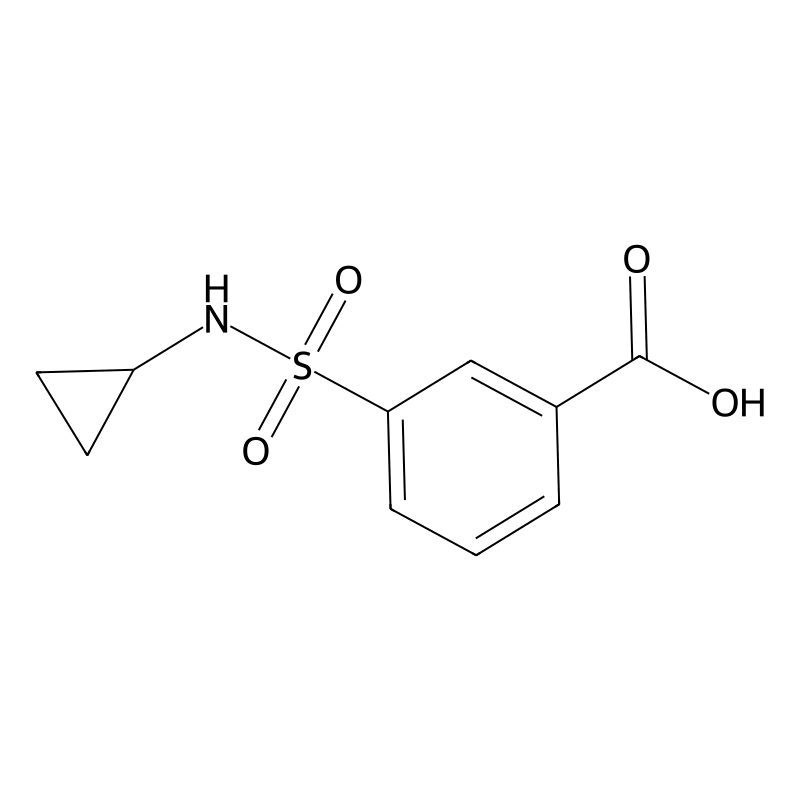3-(cyclopropylsulfamoyl)benzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Cyclopropylsulfamoyl)benzoic acid is a chemical compound characterized by its unique structure, which features a cyclopropyl group attached to a sulfamoyl moiety on a benzoic acid framework. Its molecular formula is , and it has a molecular weight of approximately 241.26 g/mol. The compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry, due to the presence of the sulfamoyl group which is known for its biological activity.
Enzyme Inhibition:
One study investigated the ability of 3-CBSA to inhibit carbonic anhydrases (CAs), enzymes that play a role in various physiological processes, including respiration and acid-base balance. The study found that 3-CBSA displayed moderate inhibitory activity against some CA isoforms, suggesting its potential as a lead compound for developing CA inhibitors for therapeutic purposes [].
Medicinal Chemistry:
3-CBSA has been identified as a structural analog of known bioactive compounds, prompting researchers to explore its potential biological activities. Studies have shown that 3-CBSA exhibits weak binding affinity to certain receptors and enzymes, suggesting its potential as a starting point for the development of novel drugs with improved properties [].
- Acid-Base Reactions: As a carboxylic acid, it can donate a proton to form its corresponding anion.
- Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
- Amide Formation: The carboxylic acid can react with amines to form amides, which is significant in drug development.
The biological activity of 3-(cyclopropylsulfamoyl)benzoic acid is primarily attributed to the sulfamoyl group. Compounds containing this moiety have been studied for their antibacterial properties, as they can inhibit bacterial enzymes involved in folate synthesis. Additionally, preliminary studies suggest potential anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological exploration.
The synthesis of 3-(cyclopropylsulfamoyl)benzoic acid typically involves several steps:
- Formation of Sulfonamide: The reaction begins with the treatment of benzoic acid derivatives with chlorosulfonic acid to introduce the sulfonyl group.
- Cyclopropyl Group Introduction: Cyclopropylamine is then reacted with the sulfonamide intermediate under controlled conditions to yield 3-(cyclopropylsulfamoyl)benzoic acid.
- Purification: The product is purified through recrystallization or chromatography to obtain a pure compound.
A detailed procedure for synthesis includes using solvents like ethyl acetate and triethylamine, alongside temperature control to optimize yield and purity .
3-(Cyclopropylsulfamoyl)benzoic acid has several applications:
- Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound for new drugs targeting bacterial infections or inflammatory diseases.
- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.
- Analytical Chemistry: The compound can be used as a standard in analytical methods for detecting similar sulfonamide compounds.
Studies on 3-(cyclopropylsulfamoyl)benzoic acid have indicated that it interacts with various biological targets, particularly enzymes involved in metabolic pathways. Interaction studies using molecular docking simulations have shown promising binding affinities with targets related to bacterial growth inhibition. Additionally, its interactions with human enzymes suggest potential implications in drug metabolism and toxicity profiles .
3-(Cyclopropylsulfamoyl)benzoic acid shares structural similarities with other sulfonamide-containing compounds. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Cyclopropylamino)sulfonylbenzoic Acid | Similar sulfonamide structure | |
| 3-(Trifluoromethyl)benzoic Acid | Contains trifluoromethyl group | |
| 4-Chloro-3-(cyclopropylsulfamoyl)benzoic Acid | Chlorine substitution on benzene ring |
Uniqueness
The uniqueness of 3-(cyclopropylsulfamoyl)benzoic acid lies in its specific combination of the cyclopropyl group and sulfamoyl functionality, which may enhance its biological activity compared to other similar compounds. This structural arrangement could provide distinct pharmacokinetic properties and mechanisms of action that warrant further investigation.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








